molecular formula C21H20O4 B5878844 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5878844
M. Wt: 336.4 g/mol
InChI Key: SVPOIIMPJLMVLL-UHFFFAOYSA-N
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Description

6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family This compound features a chromen-2-one core with various substituents, including an ethyl group at the 6th position, a methyl group at the 4th position, and a 2-(4-methylphenyl)-2-oxoethoxy group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable phenyl aldehyde (such as 4-methylbenzaldehyde) is reacted with an active methylene compound (such as ethyl acetoacetate) in the presence of a base (e.g., piperidine) to form the intermediate. Subsequent cyclization and further functional group modifications lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different substituents at specific positions on the chromen-2-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has shown potential in various bioassays. It may exhibit activities such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Industrially, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique chemical properties may contribute to advancements in material science.

Mechanism of Action

The mechanism by which 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit enzymes involved in inflammatory processes or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

  • 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)propyl]amino}propanoate

Uniqueness: 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one stands out due to its specific structural features and potential biological activities. Unlike some similar compounds, it may exhibit a unique combination of antioxidant, anti-inflammatory, and anticancer properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-4-15-10-17-14(3)9-21(23)25-20(17)11-19(15)24-12-18(22)16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPOIIMPJLMVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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